molecular formula C14H13F3O3 B4011670 8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one

8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B4011670
M. Wt: 286.25 g/mol
InChI Key: ZLBGARAULKZWKT-UHFFFAOYSA-N
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Description

8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzopyrone structure. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chromenone precursor.

    Substitution Reactions: Introduction of the propoxy group at the 7th position and the trifluoromethyl group at the 4th position through nucleophilic substitution reactions.

    Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of chromenone quinones.

    Reduction: Formation of dihydrochromenones.

    Substitution: Formation of various substituted chromenones.

Scientific Research Applications

8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-4-(trifluoromethyl)-2H-chromen-2-one
  • 8-methyl-7-methoxy-4-(trifluoromethyl)-2H-chromen-2-one

Uniqueness

8-methyl-7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-7-propoxy-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O3/c1-3-6-19-11-5-4-9-10(14(15,16)17)7-12(18)20-13(9)8(11)2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGARAULKZWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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